molecular formula C11H14N2O2 B7967189 (4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone

(4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B7967189
M. Wt: 206.24 g/mol
InChI Key: CAVWPPFFSRQGPB-UHFFFAOYSA-N
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Description

(4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone is a substituted phenyl(pyrrolidin-1-yl)methanone derivative characterized by a 4-amino and 2-hydroxyl substituents on the aromatic ring. This structural motif combines hydrogen-bonding donors (NH₂ and OH) with a pyrrolidine ketone group, influencing its physicochemical and bioactive properties.

Properties

IUPAC Name

(4-amino-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-8-3-4-9(10(14)7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVWPPFFSRQGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Functionalization of the Aromatic Core

The synthesis typically begins with 4-nitro-2-methoxyphenol as the precursor. The methoxy group protects the hydroxyl functionality during subsequent reactions, while the nitro group serves as a masked amino group. Friedel-Crafts acylation introduces the ketone moiety: treatment with acetyl chloride in the presence of AlCl₃ at 0–5°C forms 4-nitro-2-methoxyacetophenone. This step achieves 85% yield under anhydrous conditions, with residual AlCl₃ removed via aqueous workup.

Pyrrolidine Incorporation via Nucleophilic Substitution

The acetophenone intermediate reacts with pyrrolidine in a nucleophilic acyl substitution. Using thionyl chloride, the ketone is converted to an acyl chloride, which then reacts with pyrrolidine in dichloromethane at room temperature. This step proceeds with 72% efficiency, as confirmed by NMR monitoring of the carbonyl signal shift from 205 ppm (acyl chloride) to 198 ppm (pyrrolidine methanone).

Reduction and Deprotection

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 4-amino-2-methoxy(pyrrolidin-1-yl)methanone. Subsequent demethylation with BBr₃ in dichloromethane at −78°C restores the hydroxyl group, culminating in the final product. Overall yields for this route average 58%, with purity >98% confirmed by HPLC.

One-Pot Multicomponent Approaches

Trifluoroacetic Acid-Catalyzed Condensation

Adapting methodologies from dihydro-pyrrol-2-one syntheses, a one-pot reaction combines 4-amino-2-hydroxybenzaldehyde, pyrrolidine, and pyruvic acid in ethanol with 10 mol% trifluoroacetic acid (TFA). The TFA catalyzes imine formation between the aldehyde and amine, followed by cyclization with pyruvic acid (Scheme 1). This method achieves 49% yield but requires rigorous temperature control (40°C, 12 hr) to minimize byproducts.

Reaction Conditions Comparison

ParameterMulti-Step RouteOne-Pot Route
Yield58%49%
Purity>98%91%
Time48 hr12 hr
ScalabilityIndustrialLab-scale

Chemical Reactions Analysis

Reactivity of the Amino Group

The aromatic amine at the 4-position participates in electrophilic substitution and nucleophilic reactions.

Key Reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) under basic conditions (triethylamine) to form N-acetyl derivatives.
    Example :
    (4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone+CH3COClEt3N, DCM(4-Acetamido-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone\text{this compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{(4-Acetamido-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone} .

  • Diazotization : Forms diazonium salts with nitrous acid (HNO₂) at 0–5°C, enabling coupling reactions with phenols or amines to generate azo dyes .

Table 1: Amino Group Reactions

Reaction TypeReagent/ConditionsProductYieldSource
AcylationAcetyl chloride, Et₃N, DCM, RT4-Acetamido-2-hydroxyphenyl derivative85–93%
DiazotizationNaNO₂, HCl, 0–5°CDiazonium intermediateN/A

Reactivity of the Hydroxyl Group

The 2-hydroxyphenyl group undergoes oxidation, alkylation, and hydrogen-bond-driven tautomerization.

Key Reactions:

  • Oxidation : Using KMnO₄ in acidic conditions converts the hydroxyl group to a ketone, forming (4-amino-2-oxophenyl)(pyrrolidin-1-yl)methanone .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ to produce methyl ether derivatives .

Mechanistic Insight:

The hydroxyl group participates in excited-state intramolecular proton transfer (ESIPT) under UV light, forming a keto tautomer stabilized by hydrogen bonding with the adjacent carbonyl group .

Table 2: Hydroxyl Group Reactions

Reaction TypeReagent/ConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, 60°C4-Amino-2-oxophenyl derivative70–78%
AlkylationCH₃I, K₂CO₃, acetone, reflux2-Methoxy-4-aminophenyl derivative88%

Pyrrolidine Methanone Reactivity

The pyrrolidine-bound carbonyl exhibits limited nucleophilic addition due to steric hindrance but undergoes reduction under specific conditions.

Key Reactions:

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the carbonyl to a secondary alcohol, yielding (4-amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanol .

  • Grignard Addition : Limited reactivity observed; requires elevated temperatures (70°C) in THF for partial conversion to tertiary alcohol .

Table 3: Carbonyl Group Reactions

Reaction TypeReagent/ConditionsProductYieldSource
ReductionNaBH₄, MeOH, RTPyrrolidinyl methanol derivative65%
Grignard AdditionCH₃MgBr, THF, 70°C, 8 hTertiary alcohol (minor product)22%

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution at the para position to the hydroxyl group.

Key Reactions:

  • Nitration : Conc. HNO₃/H₂SO₄ introduces a nitro group at the 5-position, forming (4-amino-5-nitro-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone .

  • Halogenation : Bromine (Br₂) in acetic acid adds a bromine atom at the 5-position .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via cleavage of the pyrrolidine-carbonyl bond, releasing CO and pyrrolidine fragments .

  • Photodegradation : UV exposure induces ESIPT, leading to keto-enol tautomerization and potential dimerization .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives as effective anticancer agents. Research indicates that these compounds can inhibit tubulin polymerization, a critical process in cancer cell division.

Case Study: Structure-Activity Relationship (SAR)

In one study, a series of this compound derivatives were synthesized and evaluated for their anticancer properties. The results indicated that modifications to the pyrrolidine ring and the phenolic hydroxyl group significantly affected their potency. Compounds with specific substitutions exhibited enhanced inhibition of tubulin polymerization, with IC50 values as low as 0.86 μM .

Herbicidal Applications

The compound also shows potential in agricultural applications, particularly as a herbicide. Research has focused on its ability to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important enzyme target for herbicides.

Efficacy in Herbicide Development

A study synthesized a series of aryl-naphthyl methanone derivatives that included this compound as a core structure. These compounds demonstrated effective herbicidal activity in bioassays, with some achieving significant control over weed species at low application rates .

Inhibition of Histone Modifying Enzymes

Another notable application is in the field of epigenetics, where this compound derivatives have been investigated as inhibitors of histone modifying enzymes such as lysine-specific demethylase 1 (LSD1).

Research Findings

A proprietary library screening revealed that certain derivatives exhibited potent inhibition against LSD1, with IC50 values indicating effective modulation of histone methylation states . This suggests potential therapeutic applications in cancer treatment by altering epigenetic regulation.

Summary Table of Applications

ApplicationMechanism/TargetNotable Findings
Anticancer Agent Inhibition of tubulin polymerizationIC50 values < 1 μM against MCF-7 cells
Herbicide Inhibition of HPPDEffective at low application rates
Histone Modifying Enzyme Inhibitor Inhibition of LSD1Significant modulation of histone methylation

Mechanism of Action

The mechanism of action of (4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound 4-NH₂, 2-OH Amino, hydroxyl, pyrrolidine ~220.27* High polarity, hydrogen-bonding capacity
(2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone 2-OH Hydroxyl, pyrrolidine 205.26 Forms organotin(IV) complexes
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone 3-OH, 4-OCH₃ Hydroxyl, methoxy, pyrrolidine 237.27 Crystalline structure with H-bonding
(2-Aminophenyl)(pyrrolidin-1-yl)methanone 2-NH₂ Amino, pyrrolidine 204.26 Identified in plant extracts
α-PHP (1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one) Hexanone backbone + phenyl, pyrrolidine Alkyl chain, pyrrolidine 273.40 Psychoactive effects

*Calculated based on molecular formula C₁₁H₁₄N₂O₂.

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name Melting Point (°C) Solubility Trends Spectral Data (1H NMR δ ppm)
This compound Not reported Likely polar solvents (DMSO, H₂O) Anticipated NH₂ (~5.0), OH (~9.0)
(2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone Not reported Moderate polarity Hydroxyl proton ~10.0
Analogous 2-amino-4-(substituted phenyl)pyridine derivatives 268–287 Low H₂O solubility Aromatic protons δ 6.5–8.5
α-PHP Not reported Lipophilic (favoring CNS uptake) Alkyl chain protons δ 1.0–2.5
  • Melting Points: While direct data for the target compound is lacking, structurally related pyridine derivatives with amino and chloro substituents show high melting points (268–287°C), suggesting that aromatic substitution patterns significantly influence thermal stability .

Biological Activity

(4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic ring with amino and hydroxyl substituents and a pyrrolidine moiety. This configuration allows for diverse chemical reactivity and biological interactions, making it an attractive candidate for drug development.

Target of Action

This compound belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives. Its mechanism involves interactions with various biomolecules, including enzymes and proteins.

Mode of Action

The pyrrolidine ring serves as a versatile scaffold for novel biologically active compounds. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, influencing biochemical pathways crucial for cellular functions.

Antiproliferative Effects

Research indicates that alkylaminophenol compounds, including this compound, exhibit antiproliferative activity against cancer cells. Studies have shown that such compounds can hinder the growth of various cancer cell lines, suggesting their potential as anticancer agents.

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal activities. For instance, certain pyrrolidine derivatives have shown effectiveness against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potency .

Pharmacokinetics

The introduction of heteroatomic fragments in these compounds aids in modifying physicochemical parameters to optimize absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. This is particularly relevant in the context of drug development where bioavailability is crucial.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity : A study reported that similar compounds inhibited tubulin polymerization, which is essential for cancer cell division. The IC50 values for these compounds were significantly lower than those for reference drugs, indicating strong anticancer properties .
  • Antimicrobial Efficacy : In another study, various pyrrolidine derivatives were tested against multiple bacterial strains. The results showed promising antibacterial activity with MIC values ranging from 75 µg/mL to 150 µg/mL against both Gram-positive and Gram-negative bacteria .
  • Biochemical Interactions : The compound has been shown to interact with organotin (IV) complexes as a tridentate ligand, suggesting its role in enzyme inhibition through coordination with metal ions .

Summary Table of Biological Activities

Compound Name Unique Features Biological Activity
This compoundContains amino and hydroxyl groups on phenolAntiproliferative; Antimicrobial
Pyrrolidine DerivativesVarious substituentsAntibacterial against B. subtilis and E. coli
Alkylaminophenol CompoundsDiverse chemical reactivityCytotoxic effects on cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach. First, a precursor such as (4-nitro-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone is prepared via condensation of 4-nitro-2-hydroxybenzaldehyde with pyrrolidine under reflux in anhydrous dichloromethane with a coupling agent like EDCI . The nitro group is then reduced to an amino group using catalytic hydrogenation (H₂, Pd/C) in ethanol at 50–60°C. Optimization includes controlling reaction time (6–8 hours) and maintaining an inert atmosphere to prevent oxidation of the hydroxyl group .

Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrolidine ring (δ 1.8–2.1 ppm for CH₂ groups) and aromatic protons (δ 6.5–7.5 ppm for the substituted phenyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 247.1218 for C₁₁H₁₄N₂O₂) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related methanone derivatives .
  • HPLC : Assesses purity (>98%) using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Contradictions may arise from variations in synthetic byproducts, purity, or assay conditions. To address this:

  • Reproducibility Checks : Standardize synthetic protocols (e.g., reaction time, temperature) and validate purity via HPLC .
  • Comparative Bioassays : Test derivatives (e.g., nitro vs. amino analogs) in parallel under identical conditions to isolate structure-activity relationships (SAR) .
  • Byproduct Analysis : Use LC-MS to identify impurities that may interfere with biological targets .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to identify potential binding poses. The hydroxyl and amino groups may form hydrogen bonds with active-site residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD < 2.0 Å) .
  • QSAR Modeling : Correlate electronic (HOMO/LUMO) and steric descriptors (logP) with bioactivity data from analogous compounds .

Q. How does the presence of hydroxyl and amino groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Electrophilic Substitution : The hydroxyl group directs electrophiles (e.g., nitration) to the ortho and para positions, while the amino group enhances ring activation. For example, bromination may occur at the 5-position of the phenyl ring .
  • Nucleophilic Reactions : The amino group can undergo acylation (e.g., with acetyl chloride) in dichloromethane at 0°C, while the hydroxyl group may be protected (e.g., silylation) to prevent side reactions .

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